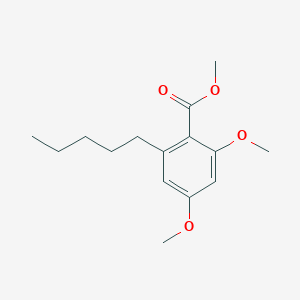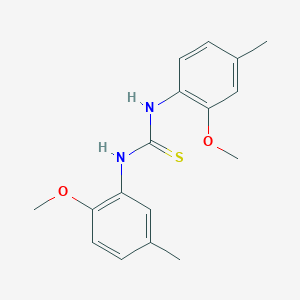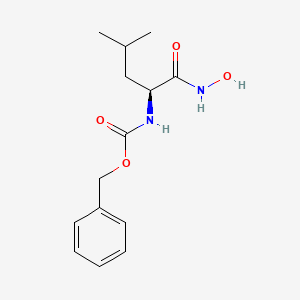![molecular formula C13H14S B14482905 Naphthalene, 1-[(ethylthio)methyl]- CAS No. 65824-33-1](/img/structure/B14482905.png)
Naphthalene, 1-[(ethylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-[(ethylthio)methyl]- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethylthio group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethylthio)methyl]- typically involves the reaction of naphthalene with ethylthiol in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of naphthalene with ethylthiol.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated naphthalene derivative with ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-[(ethylthio)methyl]- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphthalene, 1-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-[(ethylthio)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1-methyl-: Similar structure but lacks the ethylthio group.
Naphthalene, 1-ethyl-: Contains an ethyl group instead of an ethylthio group.
Naphthalene, 1-thiomethyl-: Contains a thiomethyl group instead of an ethylthio group.
Uniqueness
Naphthalene, 1-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed in similar compounds, making it valuable for various applications.
Propriétés
Numéro CAS |
65824-33-1 |
|---|---|
Formule moléculaire |
C13H14S |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
Clé InChI |
ZVPMXLMKFKLYKE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


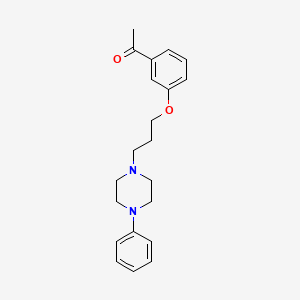
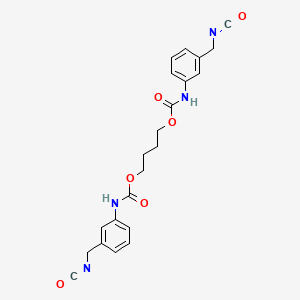
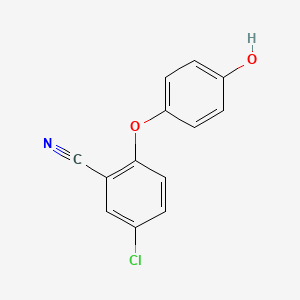
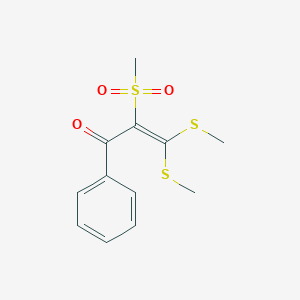
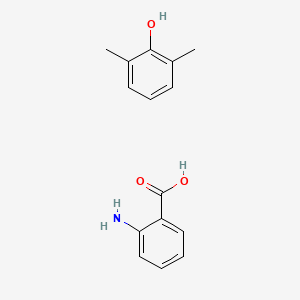
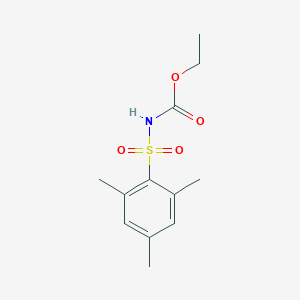
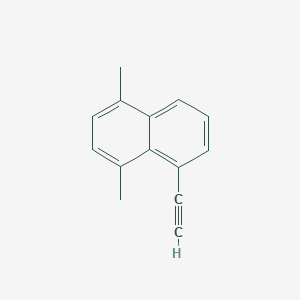

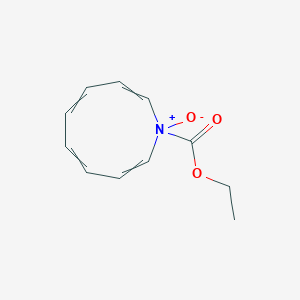
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
